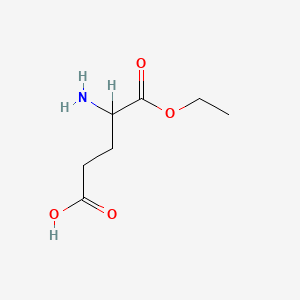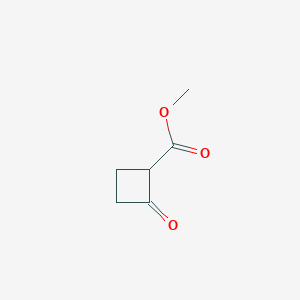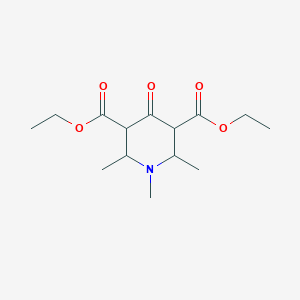
a-L-Rhamnopyranosyl bromide tribenzoate
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of a-L-Rhamnopyranosyl bromide tribenzoate typically involves the bromination of a-L-Rhamnopyranosyl tribenzoate. The reaction is carried out under controlled conditions to ensure the selective bromination of the compound . The process generally requires the use of bromine or a brominating agent in the presence of a suitable solvent, such as dichloromethane or chloroform .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade brominating agents and solvents, with strict control over reaction conditions to ensure high yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions: a-L-Rhamnopyranosyl bromide tribenzoate undergoes various chemical reactions, including:
Substitution Reactions: The bromide group can be substituted with other nucleophiles, such as hydroxide, alkoxide, or amine groups.
Reduction Reactions: The compound can be reduced to form a-L-Rhamnopyranosyl tribenzoate.
Oxidation Reactions: It can undergo oxidation to form corresponding oxidized derivatives.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium hydroxide, potassium tert-butoxide, and amines.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide are employed in acidic or basic media.
Major Products Formed:
Substitution Reactions: Products include a-L-Rhamnopyranosyl derivatives with different substituents.
Reduction Reactions: The major product is a-L-Rhamnopyranosyl tribenzoate.
Oxidation Reactions: Oxidized derivatives of this compound.
Wissenschaftliche Forschungsanwendungen
a-L-Rhamnopyranosyl bromide tribenzoate has several applications in scientific research, including:
Wirkmechanismus
The mechanism of action of a-L-Rhamnopyranosyl bromide tribenzoate involves its ability to participate in nucleophilic substitution reactions. The bromide group acts as a leaving group, allowing nucleophiles to attack the carbon atom and form new bonds . This property makes it a valuable reagent in organic synthesis and glycosylation reactions .
Vergleich Mit ähnlichen Verbindungen
- a-L-Rhamnopyranosyl chloride tribenzoate
- a-L-Rhamnopyranosyl fluoride tribenzoate
- a-L-Rhamnopyranosyl iodide tribenzoate
Comparison:
- a-L-Rhamnopyranosyl chloride tribenzoate: Similar in structure but has a chloride group instead of a bromide group. It is less reactive in nucleophilic substitution reactions compared to the bromide derivative .
- a-L-Rhamnopyranosyl fluoride tribenzoate: Contains a fluoride group, making it more reactive in certain reactions due to the strong electronegativity of fluorine .
- a-L-Rhamnopyranosyl iodide tribenzoate: Has an iodide group, which is more reactive than the bromide derivative in nucleophilic substitution reactions due to the larger atomic size of iodine .
The uniqueness of a-L-Rhamnopyranosyl bromide tribenzoate lies in its balanced reactivity and stability, making it a versatile reagent in various chemical reactions and applications .
Eigenschaften
IUPAC Name |
(4,5-dibenzoyloxy-6-bromo-2-methyloxan-3-yl) benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H23BrO7/c1-17-21(33-25(29)18-11-5-2-6-12-18)22(34-26(30)19-13-7-3-8-14-19)23(24(28)32-17)35-27(31)20-15-9-4-10-16-20/h2-17,21-24H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNQXFYBHGDPZCZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)Br)OC(=O)C2=CC=CC=C2)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H23BrO7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
539.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-(17-fluoro-3-oxatetracyclo[12.4.0.02,6.07,12]octadeca-1(14),7,9,11,15,17-hexaen-4-yl)-N-methylmethanamine](/img/structure/B3328870.png)
![2-(Trifluoromethyl)-pyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B3328877.png)










